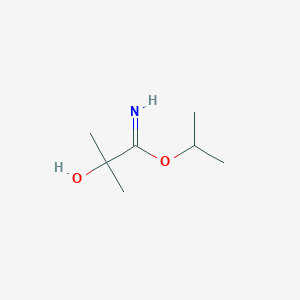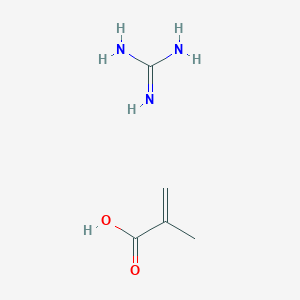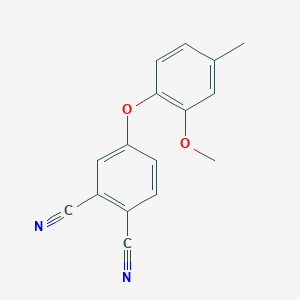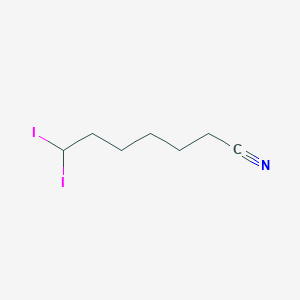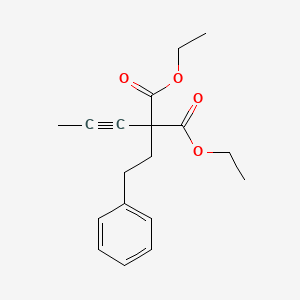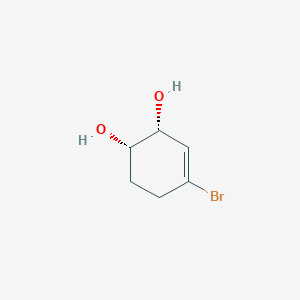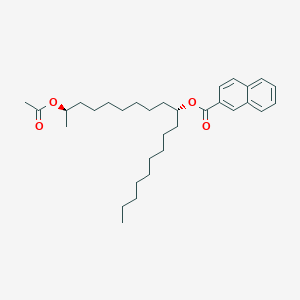
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a nonadecan-10-yl chain attached to a naphthalene-2-carboxylate moiety, with an acetyloxy group at the 2-position. The stereochemistry of the compound is specified by the (2R,10R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of naphthalene-2-carboxylic acid with (2R,10R)-2-(hydroxynonadecan-10-yl) acetate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrolyzed products like alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyloxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,10R)-2-(Hydroxynonadecan-10-yl) naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(2R,10R)-2-(Methoxynonadecan-10-yl) naphthalene-2-carboxylate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
825623-09-4 |
|---|---|
Molekularformel |
C32H48O4 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
[(2R,10R)-2-acetyloxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C32H48O4/c1-4-5-6-7-8-11-14-21-31(22-15-12-9-10-13-18-26(2)35-27(3)33)36-32(34)30-24-23-28-19-16-17-20-29(28)25-30/h16-17,19-20,23-26,31H,4-15,18,21-22H2,1-3H3/t26-,31-/m1/s1 |
InChI-Schlüssel |
AYMHHXOKIPHYSI-MXBOTTGLSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CCCCCCC[C@@H](C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


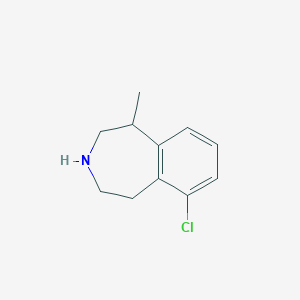
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
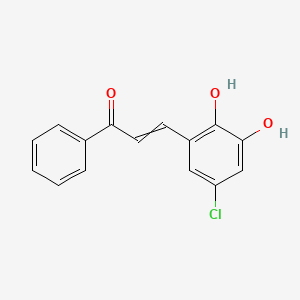
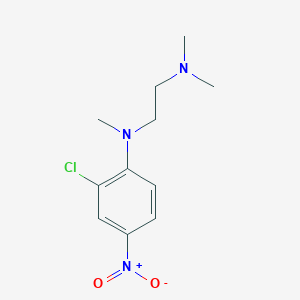
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
